molecular formula C21H23NO6 B14956550 methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate

methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate

Cat. No.: B14956550
M. Wt: 385.4 g/mol
InChI Key: VBWHXZIFKDKBQT-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate is a synthetic furochromenone derivative characterized by a fused furano-coumarin core substituted with four methyl groups at positions 2, 3, 5, and 9, along with a 7-oxo group. The molecule features a propanoyl linker connecting the furochromenone core to a methyl amino acetate moiety. This structural complexity confers unique physicochemical and biological properties, positioning it as a candidate for therapeutic and industrial applications. Its synthesis typically involves coupling reactions between activated furochromenone intermediates and amino acid derivatives .

Properties

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 2-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetate

InChI

InChI=1S/C21H23NO6/c1-10-13(4)27-19-12(3)20-16(8-15(10)19)11(2)14(21(25)28-20)6-7-17(23)22-9-18(24)26-5/h8H,6-7,9H2,1-5H3,(H,22,23)

InChI Key

VBWHXZIFKDKBQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)OC)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furochromene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the propanoyl group: This is achieved through acylation reactions using propanoyl chloride in the presence of a base such as pyridine.

    Attachment of the amino group: This step involves the reaction of the intermediate with an amine, followed by esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzymatic activities.

    Interacting with cellular receptors: Modulating signal transduction pathways.

    Altering gene expression: Affecting the transcription and translation processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Methyl groups at positions 2, 3, 5, and 9 in the target compound enhance steric bulk and lipophilicity compared to analogs with fewer methyl groups (e.g., I-10, ZINC02123811). The 3-phenyl group in ZINC02123811 improves π-π stacking interactions with protein targets, as seen in its antiviral activity against SARS-CoV-2 Mpro .
  • Functional Group Impact: The methyl amino acetate side chain in the target compound increases solubility in polar solvents relative to carboxylic acid derivatives (e.g., EMAC10164h, ). Sulfonohydrazide derivatives (e.g., I-10, ) exhibit higher melting points (276–277°C) due to hydrogen-bonding capacity .

Key Observations :

  • ZINC02123811’s piperidine-4-carboxamide group enhances binding stability via hydrogen bonding with Mpro residues .
  • Fungicidal Activity: Sulfonohydrazide derivatives () show broad-spectrum activity, with electron-withdrawing groups (e.g., iodine in I-10) improving efficacy .

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Solubility (LogP)
Target Compound ~450 (estimated) Not reported ~2.5 (predicted)
ZINC02123811 () 486.544 () Not reported 3.1 (calculated)
3-(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid () 300.31 Not reported 2.8
I-10 () 610.52 276–277 1.9

Key Observations :

  • Molecular Weight: The target compound’s higher molecular weight (vs. ) is attributed to the methyl amino acetate group.
  • Solubility: Ester derivatives (target compound) are more lipophilic than carboxylic acids (e.g., ) but less so than sulfonohydrazides ().

Biological Activity

Methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H25NO6C_{22}H_{25}NO_6 with a molecular weight of approximately 399.4 g/mol. The structure features a furochromen ring system which is significant in its biological activity.

PropertyValue
Molecular FormulaC22H25NO6
Molecular Weight399.4 g/mol
IUPAC Namemethyl 3-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoate
InChI KeyCPLRXWGPHCJPGN-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves several synthetic routes. Typically, it includes the condensation of the furochromen derivative with propanoic acid derivatives under controlled conditions to yield the desired product. The process often requires catalysts and inert atmospheres to prevent oxidation and ensure high purity and yield .

Anticancer Properties

Numerous studies have investigated the anticancer potential of compounds similar to this compound. For instance:

  • Cell Line Studies : Research has shown that derivatives of furochromen exhibit significant inhibitory effects on various cancer cell lines including A549 (lung cancer), H460 (lung cancer), and SMMC-7721 (hepatocellular carcinoma). The IC50 values for these compounds were often below 5 µM, indicating potent activity .
    Cell LineIC50 (µM)
    A549< 5
    H460< 5
    SMMC-7721< 5
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific kinases that are crucial for tumor growth and proliferation. For example, some derivatives have been identified as inhibitors of c-Kit/VEGFR-2 kinases which play significant roles in cancer progression .

Antimicrobial Activity

In addition to anticancer properties, this compound has been studied for its antimicrobial activities. Preliminary data suggest that it may possess significant activity against various pathogenic bacteria and fungi.

Case Studies

  • Study on Anticancer Activity : A recent investigation evaluated the activity of various furochromen derivatives against a panel of cancer cell lines. The study reported that certain structural modifications significantly enhanced their inhibitory effects .
    • Findings : Compounds with specific substituents at the C-3 position showed higher inhibition rates compared to others.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of related compounds against common pathogens. Results indicated that modifications in the furochromen structure could lead to improved efficacy against resistant strains .

Q & A

Q. How can the synthesis of this compound be optimized using statistical experimental design?

Utilize Design of Experiments (DoE) methodologies to systematically vary parameters such as temperature, catalyst loading, and solvent polarity. Fractional factorial designs or response surface methods can identify critical factors influencing yield and purity while minimizing experimental runs . Couple this with computational reaction path searches based on quantum chemistry to predict optimal conditions, as demonstrated in integrated computational-experimental frameworks .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) to resolve the furochromenone and acetamide substructures. Pair this with HPLC or UPLC for purity assessment, using gradient elution to separate closely related byproducts. Cross-validate spectral data with density functional theory (DFT)-calculated chemical shifts .

Q. How can reaction conditions be tailored to minimize byproduct formation during the coupling of the furochromenone and acetamide moieties?

Screen solvents for polarity and hydrogen-bonding capacity (e.g., DMF vs. THF) to stabilize intermediates. Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to detect transient intermediates and adjust reaction kinetics. Optimize stoichiometry via kinetic modeling to avoid excess reagents that promote side reactions .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and regioselectivity in novel reactions?

Apply ab initio molecular dynamics (AIMD) to simulate reaction pathways under varying conditions. Use Fukui indices or dual descriptor analysis to identify nucleophilic/electrophilic sites on the furochromenone core. Validate predictions with microkinetic models and experimental isotopic labeling studies .

Q. How can contradictions between computational predictions and experimental yields be resolved?

Implement a feedback loop where discrepancies trigger re-evaluation of computational parameters (e.g., solvation models, basis sets). For example, if DFT underestimates activation barriers, refine calculations using coupled-cluster theory (CCSD(T)) for critical steps. Simultaneously, re-examine experimental protocols for unaccounted variables (e.g., trace moisture, oxygen sensitivity) .

Q. What reactor designs are suitable for scaling up synthesis while maintaining control over exothermic intermediates?

Use continuous-flow reactors with inline IR monitoring and automated pressure/temperature control. Design multi-zone systems to separate thermally sensitive steps (e.g., acyl transfer) from high-temperature cyclization. Incorporate membrane separation modules (e.g., nanofiltration) for real-time byproduct removal, as classified under CRDC RDF2050104 .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Synthesize analogs with substituent variations on the tetramethylchromenone ring (e.g., halogenation, methoxy groups) and evaluate bioactivity via high-throughput assays. Use multivariate analysis (e.g., PCA or PLS regression) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. Cross-reference with crystallographic data to map binding interactions .

Q. What methodologies assess the compound’s stability under oxidative or photolytic stress?

Conduct forced degradation studies under ICH Q1A guidelines using UV-light exposure (e.g., 365 nm) and radical initiators (e.g., AIBN). Monitor degradation products via LC-MSⁿ and propose degradation pathways using computational fragmentation tools (e.g., CFM-ID). Compare stability across crystalline vs. amorphous forms using DSC and XRD .

Methodological Notes

  • Data Integration : Combine computational outputs (e.g., Gaussian log files) with experimental metadata (e.g., Electronic Lab Notebook entries) using platforms like KNIME or Pipeline Pilot for reproducibility .
  • Safety Protocols : Advanced labs should follow Chemical Hygiene Plans for handling reactive intermediates (e.g., acyl chlorides), including fume hood use and emergency quenching procedures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.